3-(Dimethylamino)cyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLAYBFCJGDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-42-5 | |
| Record name | 3-(dimethylamino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-(Dimethylamino)cyclohexane-1-carboxylic acid involves two primary disconnections. The first disconnection targets the carbon-nitrogen bonds of the dimethylamino group, suggesting a precursor such as 3-aminocyclohexanecarboxylic acid. This key intermediate provides the foundational cyclohexane (B81311) ring with the amino and carboxylic acid functionalities at the desired positions.
A further disconnection of the C-C bonds within the cyclohexane ring of 3-aminocyclohexanecarboxylic acid leads to a commercially available and structurally related aromatic precursor: 3-aminobenzoic acid. This aromatic compound serves as a practical starting material, as the cyclohexane ring can be formed through the hydrogenation of the benzene (B151609) ring.
Alternative retrosynthetic strategies could involve the formation of the C-N bond at an earlier stage. For instance, one could envision a precursor like 3-oxocyclohexanecarboxylic acid, where the dimethylamino group is introduced via reductive amination.
Key Precursors in the Synthesis of this compound:
| Precursor | Role in Synthesis |
| 3-Aminobenzoic Acid | Starting material for the formation of the cyclohexane ring. |
| 3-Aminocyclohexanecarboxylic Acid | Key intermediate containing the cyclohexane backbone with a primary amine. |
| 3-Oxocyclohexanecarboxylic Acid | An alternative precursor for the introduction of the amino group. |
Approaches to Cyclohexane Ring Formation
The construction of the substituted cyclohexane ring is a critical step in the synthesis of the target molecule. Various techniques can be employed, with hydrogenation of aromatic precursors being a prominent method.
Hydrogenation and Cyclization Techniques
The catalytic hydrogenation of substituted benzoic acids is a well-established method for the synthesis of cyclohexanecarboxylic acid derivatives. nih.gov In the context of this compound, the hydrogenation of 3-aminobenzoic acid is a key transformation. This reaction saturates the aromatic ring to form 3-aminocyclohexanecarboxylic acid.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Catalysts such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) are often employed for the hydrogenation of aromatic rings. google.com The reaction is typically carried out under hydrogen pressure in a suitable solvent. The stereochemistry of the resulting substituted cyclohexane (cis vs. trans isomers) can be influenced by the catalyst, solvent, and reaction conditions. google.com
Table of Catalysts for Hydrogenation of Aminobenzoic Acids:
| Catalyst | Substrate | Product | Key Observations |
| Rhodium on Carbon (Rh/C) | Aminobenzoic acid | Aminocyclohexanecarboxylic acid | Effective under mild conditions. google.com |
| Ruthenium on Carbon (Ru/C) | p-Aminobenzoic acid | 4-Aminocyclohexane-1-carboxylic acid | Can influence the cis/trans isomer ratio. google.com |
| Raney Nickel | Aminobenzoic acid | Aminocyclohexanecarboxylic acid | A less expensive but potentially less selective catalyst. google.com |
Asymmetric Cycloaddition Approaches
Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful strategy for the stereocontrolled synthesis of highly functionalized cyclohexane derivatives. nih.gov In a potential asymmetric synthesis of a precursor to this compound, a suitably substituted diene could react with a dienophile containing a masked carboxylic acid functionality. The use of chiral auxiliaries or catalysts can induce enantioselectivity, leading to the formation of a specific stereoisomer of the cyclohexene (B86901) product. harvard.edu
Subsequent chemical transformations would then be required to introduce the amino group at the 3-position and reduce the double bond to afford the saturated cyclohexane ring. While this approach offers excellent stereocontrol, it often involves more synthetic steps compared to the direct hydrogenation of an aromatic precursor.
Introduction of the Dimethylamino Moiety
The final key transformation in the synthesis is the introduction of the dimethylamino group onto the cyclohexane ring. This can be achieved through various amination reactions.
Amination Reactions (e.g., Reductive Amination, Nucleophilic Substitution)
N,N-dimethylation of 3-Aminocyclohexanecarboxylic Acid:
A common and efficient method for the conversion of a primary amine to a tertiary dimethylamine (B145610) is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.com This reaction involves treating the primary amine (3-aminocyclohexanecarboxylic acid) with excess formaldehyde (B43269) and a reducing agent, typically formic acid. wikipedia.orgyoutube.com The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid. nrochemistry.com The process repeats to afford the N,N-dimethylated product. nrochemistry.com A significant advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts. youtube.com
Reductive Amination of 3-Oxocyclohexanecarboxylic Acid:
An alternative strategy involves the reductive amination of a ketone precursor. In this approach, 3-oxocyclohexanecarboxylic acid would be reacted with dimethylamine in the presence of a reducing agent. organic-chemistry.org The reaction first forms an enamine or iminium ion intermediate, which is then reduced to the corresponding tertiary amine. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org
Table of Reductive Amination Conditions:
| Carbonyl Precursor | Amine | Reducing Agent | Product |
| 3-Oxocyclohexanecarboxylic acid | Dimethylamine | Sodium cyanoborohydride | This compound |
| 3-Oxocyclohexanecarboxylic acid | Dimethylamine | Sodium triacetoxyborohydride | This compound |
Mannich Reaction Applications
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov It typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov While a powerful tool for C-C bond formation and introduction of an amino group, its direct application to synthesize this compound from simple precursors is not straightforward due to the substitution pattern. A more complex starting material would be required to achieve the desired 1,3-relationship between the carboxylic acid and the newly introduced aminomethyl group.
Formation from Dimethylformamide-derived Intermediates
The synthesis of amine-containing compounds can leverage N,N-Dimethylformamide (DMF) not just as a solvent, but as a reactant and a source for the dimethylamino group. rsc.org A key strategy involves the in-situ generation of dimethylamine from DMF, which can then be used as a nucleophile. nih.govresearchgate.net
One plausible mechanism begins with the base-induced cleavage of DMF, which decomposes to form dimethylamine. nih.gov This reactive intermediate is then available to participate in subsequent reactions. For the synthesis of the target compound, this could involve a Michael addition of the in-situ generated dimethylamine to a cyclohexene-1-carboxylic acid derivative or a related electrophilic precursor. The reaction conditions, particularly the choice of base and temperature, are critical for the efficient generation of dimethylamine from DMF. nih.gov
Control experiments in related syntheses have demonstrated that dimethylamine is the key intermediate generated from DMF under the reaction conditions, proving its direct involvement in the formation of the final N,N-dimethylated product. nih.gov This approach avoids the direct handling of gaseous dimethylamine and provides a practical alternative for introducing the dimethylamino moiety onto the cyclohexane ring.
Carboxylic Acid Functionalization and Introduction
Introducing the carboxylic acid group onto the 3-(dimethylamino)cyclohexane scaffold is a critical step that can be achieved through several functionalization routes. These methods primarily involve the oxidation of a suitable precursor or the direct introduction of a carboxyl group via carbonylation or carboxylation reactions.
Oxidation Strategies (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The oxidation of a precursor molecule is a common and effective method for creating a carboxylic acid functional group. youtube.com For the synthesis of this compound, this would typically involve starting with a cyclohexane ring that already bears the dimethylamino group at the 3-position and a different functional group at the 1-position that is susceptible to oxidation, such as a primary alcohol (-CH₂OH) or an aldehyde (-CHO).
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. youtube.com The reaction with a primary alcohol would proceed through an intermediate aldehyde, which is further oxidized to the final carboxylic acid. youtube.com Similarly, chromium-based reagents like chromium trioxide (CrO₃) in an acidic solution (Jones oxidation) can effectively oxidize primary alcohols and aldehydes to carboxylic acids. organic-chemistry.org
The choice of oxidant and reaction conditions is crucial to ensure the desired transformation occurs without affecting other parts of the molecule. The dimethylamino group is a potential site for side reactions, and conditions must be controlled to favor the oxidation at the C1 position.
Table 1: Comparison of Common Oxidizing Agents for Carboxylic Acid Synthesis
| Oxidizing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Primary Alcohol, Aldehyde | Basic, aqueous solution, followed by acidification | Strong, effective, readily available | Can be harsh, potential for over-oxidation, produces MnO₂ waste |
Carbonylation and Carboxylation Routes
Carbonylation reactions introduce a carbonyl group (C=O) into a molecule, which can be a direct route to carboxylic acids or their derivatives. Palladium-catalyzed carbonylation, for instance, can be used to convert organic halides or triflates into carboxylic acids or esters in the presence of carbon monoxide and a suitable nucleophile like water or an alcohol. mdpi.com A potential synthetic route for this compound could involve the carbonylation of a 3-(dimethylamino)cyclohexyl halide.
Carboxylation involves the direct addition of a carboxyl group. This can be achieved using organometallic intermediates, such as a Grignard reagent or an organolithium species, which are then reacted with carbon dioxide (CO₂). For the target molecule, this would entail forming an organometallic reagent from a 3-(dimethylamino)cyclohexyl halide, followed by quenching with CO₂ to yield the carboxylate, which is then protonated to the carboxylic acid. The functional group tolerance of these highly reactive organometallic intermediates is a key consideration. princeton.edu
Stereoselective Synthesis
This compound possesses two stereocenters, at the C1 and C3 positions. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (cis and trans diastereomers). Stereoselective synthesis aims to control the formation of these isomers, producing a specific diastereomer or enantiomer in excess. acs.org
Enantioselective and Diastereoselective Control in Synthesis
Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant area of research. beilstein-journals.orgnih.gov Diastereoselectivity (controlling the relative stereochemistry, cis vs. trans) can often be achieved by substrate control, where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone or the addition to a double bond on a cyclohexane ring can be influenced by the steric hindrance of existing substituents, leading to the preferential formation of one diastereomer. Cascade reactions, such as a double Michael addition, can also be employed to construct highly substituted cyclohexane rings with a high degree of diastereoselectivity. nih.gov
Enantioselectivity (controlling the absolute stereochemistry, R vs. S) typically requires the use of chiral catalysts, reagents, or auxiliaries. researchgate.net Organocatalysis, for example, has emerged as a powerful tool for enantioselective synthesis. A chiral amine or acid catalyst can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. researchgate.net Similarly, metal catalysts with chiral ligands can orchestrate enantioselective transformations. nih.gov
Resolution Techniques for Chiral Isomers
When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques can be employed to separate them. libretexts.org
A classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. libretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orgwikipedia.org This difference allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an achiral acid to remove the resolving agent. libretexts.org
Another powerful technique is chiral chromatography. nih.gov In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. nih.gov
Table 2: Overview of Chiral Resolution Techniques | Technique | Principle | Common Reagents/Materials | Advantages | | --- | --- | --- | --- | | Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Enantiopure chiral amines (e.g., brucine, (R)-1-phenylethylamine) or bases. libretexts.org | Well-established, can be scaled up. | Dependent on successful crystallization, often requires trial-and-error to find a suitable resolving agent. | | Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Chiral High-Performance Liquid Chromatography (HPLC) columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). | High separation efficiency, applicable to a wide range of compounds. | Can be expensive, may be less suitable for very large-scale separations. |
Influence of Chiral Catalysts and Auxiliaries
The stereoselective synthesis of this compound is a critical aspect of its production, ensuring the desired enantiomeric or diastereomeric purity of the final compound. The use of chiral catalysts and auxiliaries is paramount in achieving this control over stereochemistry. These methods are broadly categorized into two main approaches: catalyst-controlled and substrate-controlled synthesis.
In catalyst-controlled approaches, a small amount of a chiral catalyst is used to induce asymmetry in a prochiral substrate. For the synthesis of cyclic amino acids and their derivatives, transition metal-catalyzed asymmetric hydrogenation is a powerful tool. For instance, the asymmetric hydrogenation of an enamine or a related unsaturated precursor of this compound could be achieved using chiral rhodium or ruthenium complexes. These catalysts, often featuring chiral phosphine (B1218219) ligands like BINAP or DuPhos, can create the desired stereocenters with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is crucial in maximizing the enantiomeric excess (ee).
Another catalytic approach involves the enantioselective amination of C-H bonds. While technically challenging, recent advances have shown the potential of rhodium-catalyzed intermolecular amination, where a chiral catalyst directs the formation of a C-N bond at a specific stereocenter.
Substrate-controlled synthesis, on the other hand, involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of subsequent reactions. For a carboxylic acid like the target molecule, a common strategy is to form an amide with a chiral amine, such as a derivative of (R)- or (S)-phenylglycinol or a camphor-based auxiliary. The steric bulk of the auxiliary then shields one face of the molecule, directing reagents to the opposite face. For example, a diastereoselective Michael addition to an α,β-unsaturated cyclohexanone (B45756) precursor, followed by removal of the auxiliary, could establish the desired stereochemistry. Evans oxazolidinones are another class of highly effective chiral auxiliaries that have been widely applied in the asymmetric synthesis of carboxylic acids.
The selection between a chiral catalyst and a chiral auxiliary often depends on factors such as the stage of the synthesis, the desired stereoisomer, and economic considerations on an industrial scale. Chiral catalysts are often used in smaller quantities and can be recycled, which is advantageous for large-scale production. However, they can be expensive and sensitive to reaction conditions. Chiral auxiliaries, while used in stoichiometric amounts, can provide high levels of stereocontrol and are often recoverable.
The table below illustrates representative examples of chiral catalysts and auxiliaries that could be employed in the asymmetric synthesis of precursors to this compound, along with typical selectivities achieved in analogous systems.
| Catalyst/Auxiliary Type | Specific Example | Target Transformation | Typical Diastereomeric/Enantiomeric Excess (de/ee) | Reference System |
| Chiral Catalyst | Ru-BINAP | Asymmetric Hydrogenation | >95% ee | Hydrogenation of β-ketoesters |
| Chiral Catalyst | Rh-DuPhos | Asymmetric Hydrogenation of Enamides | >98% ee | Synthesis of chiral amino acids |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Alkylation | >99% de | Alkylation of carboxylic acid derivatives |
| Chiral Auxiliary | (S)-(-)-2-Amino-2-phenylethanol | Diastereoselective Conjugate Addition | >90% de | Michael addition to cyclic enones |
Industrial Scale-Up Considerations in Synthesis
The transition from a laboratory-scale synthesis of this compound to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. Key considerations include the choice of synthetic route, process safety, cost of raw materials, catalyst efficiency and recovery, and purification of the final active pharmaceutical ingredient (API).
Route Selection and Process Optimization: The synthetic route chosen for large-scale production may differ significantly from the one developed in a research setting. An industrial route must prioritize the use of readily available, low-cost starting materials and reagents. Reactions that require cryogenic temperatures, high pressures, or hazardous reagents are often avoided if possible. For the synthesis of this compound, a catalytic hydrogenation of a suitable aromatic precursor, such as 3-(dimethylamino)benzoic acid, could be a viable industrial approach. google.comgoogle.com Catalytic hydrogenation is a well-established industrial process, and the use of hydrogen is generally more cost-effective than stoichiometric reducing agents. google.comgoogle.com However, the solubility of the starting material and product in a suitable solvent can be a challenge. almacgroup.comqub.ac.uk Aqueous alkaline solutions can be used to improve solubility, but this can also affect the efficiency of the hydrogenation. almacgroup.comqub.ac.uk
Catalyst Selection, Loading, and Recovery: In a catalytic route, the choice of catalyst is critical. For a hydrogenation, catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are commonly used. nih.gov Catalyst loading, the amount of catalyst relative to the substrate, must be optimized to minimize cost while maintaining a reasonable reaction time. On an industrial scale, the recovery and reuse of the precious metal catalyst are essential for economic viability. chiralpedia.com Filtration is a common method for catalyst recovery, but ensuring its efficiency and minimizing catalyst deactivation over multiple cycles are important considerations.
Control of Stereochemistry: When a specific stereoisomer of this compound is required, the scalability of the asymmetric synthesis method is a major hurdle. If a chiral catalyst is used, its cost, stability, and the ability to achieve high enantioselectivity under plant conditions are critical. If a chiral auxiliary is employed, the cost of the auxiliary, the efficiency of its attachment and removal, and its recovery for reuse must be taken into account. Classical resolution of a racemic mixture is sometimes a more practical approach on a large scale, despite the inherent 50% loss of material, as it can be easier to implement. chiralpedia.com
Process Safety and Environmental Impact: The safety of the chemical process on a large scale is of utmost importance. A thorough hazard evaluation must be conducted for each step, considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions. The use of hydrogen gas in catalytic hydrogenation, for example, requires specialized equipment and strict safety protocols. google.comgoogle.com The environmental impact of the process, including the generation of waste and the use of toxic solvents, must also be minimized. Green chemistry principles, such as the use of water as a solvent and the development of catalytic processes, are increasingly important in industrial synthesis. almacgroup.com
Purification and Isolation: The final purification of this compound to meet the stringent purity requirements for pharmaceutical use is a critical step. Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and efficient than chromatography. The development of a robust crystallization process that consistently yields the desired polymorph with high purity and good filtration characteristics is a key area of process development.
The following table summarizes some of the key considerations for the industrial scale-up of a hypothetical synthesis of this compound via catalytic hydrogenation of 3-(dimethylamino)benzoic acid.
| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge | Potential Solution |
| Starting Material | High purity, small quantity | Cost, availability, consistent quality | Sourcing from reliable suppliers, establishing robust quality control |
| Catalyst | High activity, high selectivity | Cost, recovery, lifetime, handling | Use of heterogeneous catalysts (e.g., Pd/C), optimization of catalyst loading, implementation of efficient recovery and recycling protocols |
| Solvent | High solubility of reactants | Cost, safety (flammability), environmental impact, recovery | Use of greener solvents (e.g., water, ethanol), solvent recycling |
| Hydrogenation | Glassware, balloon pressure | High-pressure reactors, gas handling, mass transfer limitations | Use of specialized high-pressure reactors, efficient agitation to improve gas-liquid mixing |
| Purification | Chromatography | Cost, solvent consumption, throughput | Development of a robust crystallization process, use of anti-solvents |
| Stereocontrol | Chiral catalysts/auxiliaries | Cost of chiral reagents, scalability of asymmetric reactions | Optimization of catalytic asymmetric methods, classical resolution, or enzymatic resolution |
Chemical Reactivity and Derivatization
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of derivatization reactions, including esterification, amidation, and anhydride (B1165640) formation. These transformations are fundamental in organic synthesis for creating new compounds with modified properties.
The conversion of 3-(dimethylamino)cyclohexane-1-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. google.comgoogle.com
Another effective method for esterification, particularly under milder conditions, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method, often referred to as the Steglich esterification, is advantageous as it can be performed at room temperature and often provides high yields, even with sterically hindered alcohols. organic-chemistry.org The reaction proceeds through the formation of an activated intermediate that is then readily attacked by the alcohol.
A summary of common esterification methods is presented in the table below.
| Method | Reagents | General Conditions | Key Features |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Reversible; requires excess alcohol for good yields. |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature, aprotic solvent | Mild conditions; high yields; suitable for a variety of alcohols. organic-chemistry.org |
The carboxylic acid functionality of this compound can react with primary or secondary amines to form amides. Direct reaction between a carboxylic acid and an amine is typically difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt. libretexts.org Therefore, activating agents are generally required.
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. libretexts.orgkhanacademy.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. In the context of forming peptides, where the amine component is an amino acid or a peptide, these reactions are referred to as peptide couplings. khanacademy.orgnih.gov To suppress side reactions and reduce racemization at chiral centers, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. nih.gov
The general scheme for peptide coupling is as follows:
Activation of the carboxylic acid with a coupling agent (e.g., EDC).
Formation of an active ester (e.g., with NHS).
Nucleophilic attack by the amino group of the incoming amino acid to form the new amide (peptide) bond.
A variety of modern coupling reagents have been developed to facilitate efficient and high-yield amide bond formation. organic-chemistry.org
| Coupling Reagent | Additive (Optional) | Application |
| DCC | HOBt, NHS | General amide synthesis, peptide coupling. libretexts.orgkhanacademy.org |
| EDC | HOBt, NHS | Peptide coupling, often used in aqueous solutions. nih.gov |
| B(OCH₂CF₃)₃ | None | Direct amidation under neutral conditions. nih.gov |
Symmetrical carboxylic anhydrides can be formed from two molecules of a carboxylic acid through a dehydration reaction. This typically requires heating or the use of a strong dehydrating agent. A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. princeton.edu
For this compound, its anhydride could be synthesized by first converting a portion of the acid to its corresponding acyl chloride (e.g., using thionyl chloride), and then reacting this with the sodium salt of the parent acid.
Alternatively, activating agents can be employed. For instance, triphenylphosphine (B44618) oxide in the presence of oxalyl chloride can catalyze the formation of anhydrides from carboxylic acids under mild conditions. nih.gov Carboxylic anhydrides are reactive acylating agents themselves and can be used to synthesize esters and amides, often with greater reactivity than the parent carboxylic acid. organic-chemistry.org
Transformations Involving the Dimethylamino Group
The tertiary dimethylamino group in this compound is basic and nucleophilic, allowing for reactions at the nitrogen center.
As a tertiary amine, the dimethylamino group can undergo SN2 reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is known as quaternization. For example, treatment of this compound with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the corresponding quaternary ammonium salt. google.comgoogle.com This transformation changes the electronic and solubility properties of the molecule significantly, converting the neutral amine into a permanently charged quaternary ammonium group. The reaction is typically carried out in a suitable solvent, and in the case of dimethyl sulfate, can sometimes be performed neat. google.comgoogle.com
The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties to the molecule. This tertiary amine can readily accept a proton from an acid to form an ammonium salt. The pKa of the conjugate acid of a typical tertiary amine is around 9.8 ± 0.3. smolecule.com This indicates that the dimethylamino group will be protonated in acidic to neutral aqueous solutions.
The carboxylic acid group, on the other hand, is acidic, with an estimated pKa of around 4.9 ± 0.2 for similar cyclohexanecarboxylic acid derivatives. smolecule.com This means that in a sufficiently basic environment, the carboxylic acid will be deprotonated to form a carboxylate salt.
Due to the presence of both an acidic and a basic group, this compound is an amino acid and can exist as a zwitterion, particularly in the solid state or in solutions near its isoelectric point. The ability of the dimethylamino group to be protonated allows for the straightforward formation of salts with various acids. For instance, reaction with hydrochloric acid will produce this compound hydrochloride.
| Functional Group | Property | Estimated pKa | Behavior in Aqueous Solution |
| Carboxylic Acid (-COOH) | Acidic | ~4.9 ± 0.2 smolecule.com | Deprotonated at pH > pKa |
| Dimethylamino (-N(CH₃)₂) | Basic | ~9.8 ± 0.3 (of conjugate acid) smolecule.com | Protonated at pH < pKa |
Derivatization Strategies for Analytical and Mechanistic Studies
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical method or study. For a molecule like this compound, which contains both a polar carboxylic acid and a basic tertiary amino group, derivatization is crucial for overcoming challenges in analysis and for introducing probes for mechanistic investigations. sigmaaldrich.comnih.gov
The polar nature of this compound makes it non-volatile and can lead to poor chromatographic performance, particularly in gas chromatography (GC). sigmaaldrich.com Derivatization is employed to replace the active hydrogen of the carboxylic acid group with a nonpolar moiety, thereby increasing volatility and improving peak shape. sigmaaldrich.com
For Gas Chromatography (GC): Silylation is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) convert the carboxylic acid to its corresponding silyl (B83357) ester. sigmaaldrich.com Esterification using reagents like ethylchloroformate in the presence of an alcohol is another effective method. nih.gov These modifications reduce the polarity and increase the volatility of the analyte for GC-MS analysis.
For Liquid Chromatography (LC): In LC, derivatization is often used to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors, as the native molecule may lack a suitable chromophore. waters.comtandfonline.commdpi.com This is typically achieved through pre-column or post-column derivatization. tandfonline.com Reagents targeting the carboxylic acid group can be employed. nih.gov For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to couple the carboxylic acid with a fluorescent amine or hydrazine. mdpi.comthermofisher.com
Table 2: Common Derivatization Reagents for Analytical Enhancement
| Reagent Class | Example Reagent | Target Functional Group | Purpose | Analytical Method | Reference |
| Silylating Agents | MTBSTFA | Carboxylic Acid (-COOH) | Increase volatility, thermal stability | GC-MS | sigmaaldrich.com |
| Acylating Agents | Ethylchloroformate | Carboxylic Acid (-COOH), Amino Group | Increase volatility | GC-MS | nih.gov |
| Fluorescent Tags | Dansyl Chloride | Amino Group | Add fluorophore | HPLC-Fluorescence | creative-proteomics.com |
| Fluorescent Tags | 9-Fluorenyl methyl chloroformate (FMOC-Cl) | Amino Group | Add fluorophore | HPLC-Fluorescence | creative-proteomics.com |
| UV/Fluorescence Tags | AccQ•Tag (AQC) | Amino Group | Add chromophore/fluorophore | HPLC-UV/Fluorescence | waters.comcreative-proteomics.com |
| Coupling Agents | EDAC with a fluorescent amine | Carboxylic Acid (-COOH) | Add fluorophore | HPLC-Fluorescence | mdpi.comthermofisher.com |
| UV Tags | 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid (-COOH) | Add chromophore | LC-MS | slu.se |
For mechanistic and structural studies, specific spectroscopic tags can be covalently attached to the molecule. These tags act as probes, providing information about the local environment or binding interactions using techniques like Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy.
NMR Spectroscopy Tags: Isotopes can be introduced to serve as spectroscopic probes. Fluorine-19 (¹⁹F) is an excellent NMR nucleus due to its high natural abundance and sensitivity. nih.govescholarship.org A ¹⁹F-containing tag, such as one with an N-hydroxysuccinimide (NHS) ester moiety, can be coupled to an amino group to facilitate ¹⁹F-NMR studies. nih.gov While the target molecule has a tertiary amine, derivatization strategies could potentially be adapted or focused on the carboxylic acid group. Deuterium labeling is another powerful tool for studying reaction mechanisms and protein structures by NMR and mass spectrometry. mdpi.com
Fluorescence and Paramagnetic Tags: Fluorescent tags, as mentioned previously, can also be used for mechanistic studies, such as monitoring binding events. Paramagnetic tags, often containing lanthanide ions, can be attached to molecules to study protein-ligand interactions. acs.org These tags induce paramagnetic effects on nearby nuclei, which can be detected by NMR to provide distance and structural information. acs.org The carboxylic acid group of this compound provides a convenient handle for attaching such tags via amide bond formation. thermofisher.com
Table 3: Spectroscopic Tags and Their Applications
| Tag Type | Example | Attachment Site (on target molecule) | Technique | Application | Reference |
| ¹⁹F NMR Tag | 2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate | Amino Group (general) | ¹⁹F NMR | Reaction kinetics, mixture analysis | nih.govescholarship.org |
| Isotopic Label | Deuterium (D) | Various positions | NMR, Mass Spectrometry | Mechanistic studies, structural biology | mdpi.com |
| Paramagnetic Tag | EDTA-derived chelators | Carboxylic Acid (-COOH) | NMR | Protein-ligand interaction studies | acs.org |
| Fluorescent Tag | 5-(Bromomethyl)fluorescein | Carboxylic Acid (-COOH) | Fluorescence Spectroscopy | Quantitation, binding studies | thermofisher.com |
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful technique employed in chemical research to trace the journey of atoms or functional groups through complex reaction sequences. This methodology involves the substitution of an atom in a reactant molecule with one of its isotopes, which can then be tracked in the products to elucidate the reaction mechanism. For a compound such as this compound, isotopic labeling with isotopes like Deuterium (²H) or Carbon-13 (¹³C) can provide invaluable insights into its chemical reactivity and the pathways of its derivatization reactions.
The core principle behind isotopic labeling lies in the ability to distinguish between the isotope and the naturally abundant element. This distinction can be made using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By analyzing the position and distribution of the isotopic label in the reaction products, chemists can deduce intricate details of the reaction mechanism, such as bond formations and cleavages, rearrangements, and the stereochemical outcomes of reactions.
In the context of this compound, researchers can strategically place isotopic labels at different positions within the molecule to probe specific aspects of its reactivity. For instance, labeling the carboxylic acid group can shed light on decarboxylation mechanisms, while labeling the cyclohexane (B81311) ring can help understand ring-opening or rearrangement reactions. Similarly, labeling the dimethylamino group can provide information about its role as a directing group or its involvement in N-dealkylation processes.
The data obtained from such studies are crucial for optimizing reaction conditions, designing novel synthetic routes, and understanding the fundamental chemical properties of this compound and its derivatives.
Hypothetical Isotopic Labeling Studies
While specific experimental data on the isotopic labeling of this compound is not extensively documented in publicly available literature, we can outline potential research approaches based on established methodologies for similar compounds. The following tables illustrate hypothetical experimental designs for both Deuterium and Carbon-13 labeling studies to elucidate potential reaction mechanisms.
Deuterium labeling is particularly useful for investigating reaction mechanisms involving the transfer of hydrogen atoms, such as in oxidation, reduction, and elimination reactions. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide evidence for the involvement of a specific C-H bond cleavage in the rate-determining step of a reaction.
| Labeled Position | Isotope | Potential Reaction Studied | Analytical Technique | Mechanistic Question Addressed |
|---|---|---|---|---|
| C-1 | ²H | Oxidative Decarboxylation | MS, NMR | Does the C-H bond at the carboxyl-bearing carbon break in the rate-determining step? |
| N-methyl groups | ²H | N-Demethylation | MS, NMR | What is the mechanism of methyl group removal (e.g., oxidative removal)? |
| Cyclohexane Ring (e.g., C-2, C-4) | ²H | Dehydrogenation | MS, NMR | Is there a specific stereochemical preference for hydrogen abstraction from the ring? |
Carbon-13 labeling is instrumental in tracking the carbon skeleton of a molecule throughout a reaction. This is particularly valuable for identifying the fate of specific carbon atoms in rearrangement reactions or for confirming the connectivity of atoms in complex products.
| Labeled Position | Isotope | Potential Reaction Studied | Analytical Technique | Mechanistic Question Addressed |
|---|---|---|---|---|
| Carboxyl Carbon | ¹³C | Decarboxylation | ¹³C NMR, MS | What is the fate of the carboxyl group (e.g., released as CO₂)? |
| Cyclohexane Ring (e.g., C-1) | ¹³C | Ring Contraction/Expansion | ¹³C NMR | Does the carbon skeleton of the cyclohexane ring rearrange during the reaction? |
| N-methyl carbons | ¹³C | N-Alkylation/Dealkylation | ¹³C NMR, MS | Can we trace the transfer of methyl groups to or from the nitrogen atom? |
These hypothetical studies underscore the utility of isotopic labeling in providing detailed mechanistic information that would be difficult to obtain through other means. The insights gained from such experiments are fundamental to advancing the understanding of the chemical behavior of complex organic molecules like this compound.
Conformational Analysis and Stereochemistry
Cyclohexane (B81311) Ring Conformations
The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of 109.5° for its sp³-hybridized carbon atoms and minimize steric and torsional strain, it adopts several non-planar three-dimensional conformations. The most significant of these are the chair, boat, and twist-boat conformations.
Chair Conformation : This is the most stable conformation of cyclohexane, as it effectively eliminates almost all strain. pressbooks.pub In the chair form, all carbon-carbon bonds are staggered, which minimizes torsional strain, and all bond angles are close to the ideal tetrahedral angle, eliminating angle strain. pressbooks.pub The hydrogen atoms (or substituents) are located in two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. fiveable.me
Boat Conformation : This is a less stable conformation due to significant steric strain from "flagpole" interactions between hydrogens or substituents on C1 and C4, and torsional strain from eclipsed bonds along the sides of the "boat".
Twist-Boat Conformation : This conformation is intermediate in energy between the chair and the boat. It relieves some of the flagpole and eclipsing interactions present in the boat conformation.
Due to its significantly lower energy, the chair conformation is the predominant form for cyclohexane and its derivatives, including 3-(Dimethylamino)cyclohexane-1-carboxylic acid, at room temperature. pressbooks.pub
Substituent Effects on Ring Conformation
When substituents are added to the cyclohexane ring, the two interconverting chair conformations are often no longer of equal energy. pressbooks.pub Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. libretexts.org An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interactions. pressbooks.pub
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org
For this compound, the two key substituents are the dimethylamino group (-N(CH₃)₂) and the carboxylic acid group (-COOH).
| Substituent | A-value (kcal/mol) | Steric Bulk |
| -COOH | 1.35 - 1.46 | Moderate |
| -N(CH₃)₂ | 2.1 | Large |
Data sourced and compiled from established literature on conformational analysis.
The dimethylamino group has a larger A-value than the carboxylic acid group, indicating it has a stronger preference for the equatorial position to avoid more significant 1,3-diaxial interactions. libretexts.org This difference is pivotal in determining the most stable conformation for the trans isomer of the molecule.
Stereoisomerism and Chirality (Cis/Trans, Enantiomers, Diastereomers)
The presence of two different substituents at positions 1 and 3 of the cyclohexane ring introduces multiple elements of stereoisomerism.
Chiral Centers : The carbon atoms C1 (attached to the carboxylic acid) and C3 (attached to the dimethylamino group) are both stereocenters (chiral centers).
Cis/Trans Isomerism : As a 1,3-disubstituted cyclohexane, this compound exists as two geometric isomers: cis and trans. These are diastereomers of each other—stereoisomers that are not mirror images. spcmc.ac.in
In the cis isomer , both substituents are on the same side of the ring (both pointing "up" or both "down"). This can lead to a diequatorial (e,e) or a diaxial (a,a) arrangement in the chair conformation. libretexts.org
In the trans isomer , the substituents are on opposite sides of the ring (one "up," one "down"). This arrangement results in one substituent being axial and the other equatorial (a,e or e,a). spcmc.ac.in
Enantiomers and Diastereomers : Because the two substituents are different, there is no plane of symmetry in either the cis or trans isomer. spcmc.ac.in Consequently, both isomers are chiral and exist as pairs of enantiomers (non-superimposable mirror images). spcmc.ac.in A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are 2² = 4 possible stereoisomers. spcmc.ac.in
The four stereoisomers can be summarized as follows:
| Isomer Type | Stereochemical Relationship | Configurational Isomers | Description |
| Cis | Pair of Enantiomers | (1R, 3R) and (1S, 3S) | Substituents are on the same side of the ring. |
| Trans | Pair of Enantiomers | (1R, 3S) and (1S, 3R) | Substituents are on opposite sides of the ring. |
Any cis isomer is a diastereomer of any trans isomer.
Configurational Stability and Interconversion Barriers
The stability of each isomer is determined by the stability of its most preferred chair conformation. The interconversion between chair conformations occurs via a ring flip, which has an energy barrier of approximately 10-11 kcal/mol (45 kJ/mol) for cyclohexane itself. pressbooks.pub
Cis Isomer Stability : The cis isomer can exist in two chair conformations: one with both substituents equatorial (e,e) and one with both substituents axial (a,a). libretexts.org
The diequatorial (e,e) conformer is highly stable as both bulky groups avoid 1,3-diaxial interactions. libretexts.org
The diaxial (a,a) conformer is extremely unstable. It suffers from severe 1,3-diaxial interactions between the axial -COOH group and axial hydrogens, and even more severe interactions involving the larger axial -N(CH₃)₂ group. spcmc.ac.in There is also a highly unfavorable syn-axial interaction between the two substituent groups themselves. The energy difference between the e,e and a,a conformers is so large that the equilibrium lies almost exclusively on the side of the diequatorial form. The molecule is effectively locked in this conformation, a state referred to as anancomeric . spcmc.ac.in The barrier to interconvert to the unstable diaxial form is prohibitively high.
Trans Isomer Stability : The trans isomer exists as two non-identical, interconverting chair conformations: one with an axial carboxylic acid and an equatorial dimethylamino group (a,e), and the other with an equatorial carboxylic acid and an axial dimethylamino group (e,a). spcmc.ac.in
The relative stability of these two conformers depends on the A-values of the substituents. The conformation that places the substituent with the larger A-value in the equatorial position is more stable. libretexts.org
Since the dimethylamino group has a larger A-value (2.1 kcal/mol) than the carboxylic acid group (~1.4 kcal/mol), the conformation with the dimethylamino group equatorial and the carboxylic acid group axial is the more stable of the two. The energy difference between these two conformers is approximately the difference in their A-values (2.1 - 1.4 = 0.7 kcal/mol). The ring flip readily occurs, but the equilibrium will favor the more stable conformer.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, EHOMO, ELUMO, Energy Gap)
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations, providing insights into molecular geometry, orbital energies, and reactivity descriptors. irjweb.comresearchgate.net
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in this context. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comwuxibiology.com
These calculations can also determine other reactivity parameters such as electronegativity, chemical hardness, and softness, which further describe the molecule's behavior in chemical reactions. irjweb.com While specific DFT calculations for 3-(dimethylamino)cyclohexane-1-carboxylic acid are not extensively reported in the literature, the theoretical framework allows for their computation to predict its electronic properties.
Table 1: Hypothetical Quantum Chemical Parameters for this compound Note: The following values are illustrative for a generic organic molecule and not based on specific experimental or published computational data for this compound.
| Parameter | Symbol | Significance | Hypothetical Value (eV) |
| Energy of HOMO | EHOMO | Electron-donating ability | -6.5 |
| Energy of LUMO | ELUMO | Electron-accepting ability | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 5.3 |
| Ionization Potential | IP | Energy to remove an electron | 6.5 |
| Electron Affinity | EA | Energy released when gaining an electron | 1.2 |
| Global Hardness | η | Resistance to charge transfer | 2.65 |
| Electronegativity | χ | Power to attract electrons | 3.85 |
Molecular Modeling and Docking Simulations (for target interactions)
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with a second molecule (typically a protein receptor). nih.govanimbiosci.org These methods are fundamental in drug discovery and design for identifying potential therapeutic agents by evaluating how they might interact with biological targets. acs.org
The process involves generating a three-dimensional structure of the ligand, this compound, and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower energy scores typically indicating a more stable and favorable interaction. animbiosci.org The simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. acs.org
While no specific molecular docking studies featuring this compound as a ligand are detailed in the available research, this approach could be used to screen it against various receptors to explore its potential biological activities.
Conformational Energy Landscape Analysis
The cyclohexane (B81311) ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. utexas.edu For a substituted cyclohexane like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of different conformers is determined by steric interactions. Generally, conformers with bulky substituents in the equatorial position are energetically favored to avoid 1,3-diaxial interactions, which are steric clashes with other axial atoms. utexas.edu
The conformational preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. yale.edu A larger A-value signifies a stronger preference for the equatorial position. For the dimethylamino group, the A-value is approximately 2.1 kcal/mol, while for the carboxylic acid group, it is around 1.7 kcal/mol. yale.edunih.gov
For this compound, both cis and trans isomers exist.
In the trans -isomer , the most stable conformation would have both the larger dimethylamino group and the carboxylic acid group in equatorial positions (e,e). A ring-flip would force both groups into axial positions (a,a), a much higher energy state.
In the cis -isomer , one group must be axial and the other equatorial (a,e). Due to its larger A-value, the dimethylamino group has a stronger preference for the equatorial position. Therefore, the more stable conformer would have the dimethylamino group equatorial and the carboxylic acid group axial.
The energy difference between conformers can be estimated by summing the A-values for the substituents in axial positions.
Table 2: Estimated Conformational Energy Differences
| Isomer | Conformation | Axial Substituents | Estimated Steric Strain (kcal/mol) | Relative Stability |
|---|---|---|---|---|
| trans | di-equatorial (e,e) | None | 0 | Most Stable |
| trans | di-axial (a,a) | -N(CH₃)₂, -COOH | ~3.8 (2.1 + 1.7) | Least Stable |
| cis | -N(CH₃)₂ (eq), -COOH (ax) | -COOH | ~1.7 | Intermediate |
Prediction of Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by its two functional groups: the tertiary amine and the carboxylic acid. Computational models can predict sites of reactivity by calculating the molecular electrostatic potential (MEP), which indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Carboxylic Acid Group : The carboxylic acid moiety can undergo a variety of reactions. It can be deprotonated by a base to form a carboxylate salt. In the presence of an alcohol and an acid catalyst, it can form an ester (Fischer esterification). libretexts.org It can also be converted into an acid chloride using reagents like thionyl chloride (SOCl₂), or into an amide by reacting with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate. msu.edu
Tertiary Amine Group : The dimethylamino group contains a lone pair of electrons on the nitrogen atom, making it basic and nucleophilic. It will readily react with acids to form an ammonium salt.
Computational studies can model the reaction pathways for these transformations, calculating the activation energies and the structures of transition states and intermediates to elucidate the reaction mechanism in detail. semanticscholar.orgrsc.org
Structure-Property Relationship (SPR) Modeling of Carboxylic Acid Isosteres
In medicinal chemistry, the replacement of a functional group, such as a carboxylic acid, with another group that has similar physical or chemical properties is known as isosteric replacement. nih.govacs.org The goal is to modulate a molecule's properties—such as acidity (pKa), lipophilicity (logP), metabolic stability, or membrane permeability—while maintaining or improving its desired biological activity. nih.govchemaxon.com
The carboxylic acid group is often involved in key hydrogen bonding interactions with biological targets but can also lead to poor pharmacokinetic properties due to its charge at physiological pH. Replacing it with an isostere can be a valuable strategy to optimize a drug candidate. acs.org
Structure-property relationship (SPR) models, often built using computational chemistry, can predict the physicochemical properties of a series of analogs where the carboxylic acid is replaced by various isosteres. nih.gov While no specific SPR studies on isosteres of this compound have been reported, this approach represents a standard strategy for lead optimization in drug discovery.
Table 3: Common Carboxylic Acid Isosteres
| Isostere Group | Name | General Properties |
|---|---|---|
| -SO₂NHR | Sulfonamide | Acidic, can act as H-bond donor/acceptor |
| -CONHOH | Hydroxamic acid | Acidic, strong metal chelator |
| Tetrazole | Acidic (pKa similar to carboxylic acid), metabolically stable |
Mechanistic Biological Investigations in Vitro and Fundamental Models
Exploration of Molecular Target Interactions
No studies detailing the binding of 3-(Dimethylamino)cyclohexane-1-carboxylic acid to specific enzymes or data on its modulatory effects (inhibition or activation) are available in the current scientific literature.
There is no published data regarding the interaction of this compound with any specific biological receptors.
Quantitative assessments of the binding affinity between this compound and specific proteins have not been reported.
Cellular Pathway Modulation
No research is available that investigates the effects of this compound on cellular processes such as proliferation, apoptosis, or differentiation.
There are no studies that interrogate the impact of this compound on intracellular signaling pathways.
Structure-Activity Relationship (SAR) Studies in Biological Context
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations would focus on systematically modifying its three main components: the cyclohexane (B81311) scaffold, the dimethylamino group, and the carboxylic acid group, to elucidate their roles in interacting with a biological target.
Design and Synthesis of Analogs for SAR
The design and synthesis of analogs are central to exploring the SAR of this compound. The synthetic approach would involve creating a library of related molecules where specific parts of the structure are altered. The goal is to identify which modifications lead to an increase or decrease in biological activity, thereby mapping the chemical space required for optimal target engagement.
Key synthetic strategies would include:
Modification of the Amino Group: The tertiary dimethylamino group can be altered to assess the impact of its size, basicity, and hydrogen-bonding capacity. Analogs could include primary amines (-NH2), secondary amines (-NHCH3), or larger tertiary amines (e.g., diethylamino). Acylation could also be explored to yield amide derivatives.
Alteration of the Carboxylic Acid: The carboxylic acid is a key polar, ionizable group. It could be converted to its corresponding methyl or ethyl ester to probe the necessity of the acidic proton. Alternatively, it could be replaced with other acidic functional groups like a tetrazole or a phosphonic acid to evaluate different geometries and pKa values.
Modification of the Cyclohexane Ring: The stereochemistry and substitution pattern of the cyclohexane ring are critical. Synthesis would target different isomers (e.g., cis vs. trans) to understand the required three-dimensional arrangement of the functional groups. Additionally, analogs with substituents on the ring could be prepared to explore steric and electronic effects. For instance, adding methyl or hydroxyl groups at various positions could define additional binding pockets. mdpi.com
The synthesis of such analogs often involves multi-step sequences starting from commercially available cyclohexane derivatives. researchgate.netpsu.edu
Table 1: Proposed Analogs for SAR Studies of this compound
| Modification Area | Parent Structure Moiety | Proposed Analog Moiety | Rationale for Investigation |
| Amino Group | -N(CH₃)₂ | -NHCH₃ (Secondary Amine) | To assess the impact of N-alkyl group size and hydrogen bond donation capability. |
| -NH₂ (Primary Amine) | To evaluate the role of basicity and hydrogen bonding. | ||
| -N(C₂H₅)₂ (Diethylamino) | To probe steric tolerance at the nitrogen atom. | ||
| Carboxylic Acid Group | -COOH | -COOCH₃ (Methyl Ester) | To determine the importance of the acidic proton and hydrogen bond donating ability. |
| -CONH₂ (Amide) | To replace the acidic group with a neutral hydrogen bond donor/acceptor. | ||
| Tetrazole Ring | To act as a bioisostere of the carboxylic acid with a different pKa and spatial arrangement. | ||
| Cyclohexane Scaffold | 3,1-substitution | 4,1-substitution | To investigate the optimal spatial distance and orientation between the amino and carboxyl groups. |
| cis-isomer | To study the impact of stereochemistry on target binding. | ||
| Introduction of a 4-hydroxyl group | To explore potential for additional hydrogen bonding interactions. |
Role of Functional Groups in Target Engagement
Each functional group within this compound is presumed to play a distinct role in its interaction with biological targets. ashp.orgbiotech-asia.org
Carboxylic Acid Group: This group is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge allows it to form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's binding site. reachemchemicals.com It can also act as a hydrogen bond acceptor. The presence of this group often enhances aqueous solubility. reachemchemicals.com
Dimethylamino Group: As a tertiary amine, this group is basic and can be protonated at physiological pH to form a positively charged ammonium (B1175870) cation. This allows it to engage in ionic interactions with negatively charged amino acid residues like aspartate or glutamate. The methyl groups contribute to hydrophobic interactions within a binding pocket.
Cyclohexane Scaffold: The non-polar cyclohexane ring serves as a rigid scaffold that holds the amino and carboxylic acid groups in a specific spatial orientation. biotech-asia.org This defined conformation is crucial for fitting into a biological target's binding site. The ring itself can participate in van der Waals or hydrophobic interactions with non-polar regions of the target. biotech-asia.orgresearchgate.net
Comparative Studies with Analogous Cyclohexane Carboxylic Acid Derivatives
To understand the unique properties of this compound, its activity is often compared with that of structurally related analogs. These studies help to highlight the importance of the specific substitution pattern and the nature of the functional groups.
For example, comparing the 3-amino isomer with the 1-amino or 4-amino isomers would reveal the optimal geometric relationship between the functional groups for a given biological target. A notable analog is 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid , where both the amino and carboxylic acid groups are attached to the same carbon atom (a geminal substitution pattern). smolecule.com Studies on derivatives of this analog have indicated potential antitumor and antibacterial activities, suggesting that the cyclohexane carboxylic acid framework can be a valuable scaffold for discovering bioactive agents. smolecule.com
Another area of comparison involves compounds where the cyclohexane ring is part of a larger, more complex system. For instance, in the development of Diacylglycerol acyltransferase 1 (DGAT1) inhibitors, a 4-substituted cyclohexanecarboxylic acid was used as a key "head group" to anchor the molecule to the target enzyme. nih.gov In these studies, modifications to the moiety attached to the cyclohexane ring led to significant changes in inhibitory potency, demonstrating the modular nature of such scaffolds in drug design. nih.gov
Research on other cyclohexane derivatives, such as those with different ring substitutions or fused ring systems, has shown a wide range of biological activities, including anti-inflammatory and antihistaminic effects. mdpi.comnih.gov Comparing the biological profile of this compound to these compounds would help to establish a broader understanding of how substitutions on the cyclohexane core dictate the resulting pharmacology.
Table 2: Comparison of this compound with Related Analogs
| Compound | Key Structural Features | Reported or Potential Biological Context | Reference |
| This compound | Dimethylamino and carboxylic acid groups at the 1 and 3 positions of the cyclohexane ring. | General scaffold for exploring target interactions; specific activities not widely reported. | uni.lu |
| 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid | Geminal substitution with a dimethylaminomethyl and a carboxylic acid group on the same carbon. | Derivatives have shown potential antitumor and antibacterial properties. | smolecule.com |
| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | Cyclohexanecarboxylic acid acts as a polar head group for a larger inhibitor structure. | Potent inhibitor of Diacylglycerol acyltransferase 1 (DGAT1), relevant to obesity treatment. | nih.gov |
| Dibenzoxazepine carboxylic acid | A tricyclic system incorporating a carboxylic acid, investigated for antihistaminic properties. | Demonstrates how the carboxylic acid function can be part of a more complex polycyclic system. | nih.gov |
Applications as Chemical Probes or Biochemical Tools
While no specific use of this compound as a chemical probe has been documented in available literature, its structure possesses features that could potentially be exploited for such applications. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.
The key attributes of this compound that support its potential as a biochemical tool include:
Defined Structure: Its relatively simple and rigid structure provides a well-defined scaffold for interaction.
Functional Groups for Interaction: The presence of both an amine and a carboxylic acid allows for potential interactions with a variety of biological targets through ionic and hydrogen bonds. uni.lu
Handles for Modification: These functional groups also serve as "handles" for chemical modification. For instance, the carboxylic acid could be coupled to a fluorescent tag, a biotin (B1667282) molecule for pull-down assays, or a photo-affinity label to covalently link to its target protein upon UV irradiation. The amine group could similarly be used for conjugation.
To be developed into a useful chemical probe, a derivative of this compound would need to demonstrate high potency and selectivity for a specific biological target. If such a target were identified through screening or rational design, the compound could serve as a starting point for creating a suite of tools to investigate the target's function, localization, and interactions within a cellular context.
Advanced Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 3-(Dimethylamino)cyclohexane-1-carboxylic acid. Each technique offers unique insights into the connectivity and spatial arrangement of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the N-methyl groups, and the carboxylic acid proton. The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial positions, which are influenced by the chair conformation of the ring and the stereochemistry of the substituents. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 170-185 ppm). The carbons of the cyclohexane ring and the N-methyl groups will have specific chemical shifts that can be assigned using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Proton | Predicted δ (ppm) |
| -COOH | 10.0 - 12.0 |
| -CH-N | 2.5 - 3.5 |
| -CH-COOH | 2.0 - 3.0 |
| -N(CH₃)₂ | 2.2 - 2.8 |
| Cyclohexane -CH₂- | 1.0 - 2.2 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecule.
In positive-ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. The fragmentation of this ion can proceed through several pathways, including the loss of water (H₂O) from the carboxylic acid group, or cleavage of the cyclohexane ring. Alpha-cleavage adjacent to the nitrogen atom of the dimethylamino group is a common fragmentation pathway for amines, which would result in the loss of a methyl radical or other alkyl fragments. The fragmentation of the carboxylic acid can lead to the loss of carbon dioxide (CO₂) or the entire carboxyl group.
| Predicted Fragment Ion | Neutral Loss | Predicted m/z |
| [M+H]⁺ | - | 172.13 |
| [M+H-H₂O]⁺ | H₂O | 154.12 |
| [M+H-CO₂]⁺ | CO₂ | 128.14 |
| [M+H-HCOOH]⁺ | HCOOH | 126.13 |
| α-cleavage fragment | CH₃ | 157.12 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption is anticipated around 1700 cm⁻¹. The C-N stretching of the dimethylamino group will likely appear in the 1250-1020 cm⁻¹ region. The various C-H stretching and bending vibrations of the cyclohexane ring and methyl groups will also be present.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C stretching vibrations of the cyclohexane ring will be prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1700 (moderate) |
| Dimethylamino | C-N stretch | 1250-1020 | Moderate |
| Cyclohexane | C-H stretch | 2850-2960 | Strong |
| Cyclohexane | C-C stretch | 800-1200 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of its stereocenters.
This technique provides precise information on bond lengths, bond angles, and torsion angles. It would reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the spatial orientation of the dimethylamino and carboxylic acid substituents (axial or equatorial). Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing in the solid state. This information is crucial for understanding the physical properties of the compound and its interactions in a biological context. While no public crystal structure is currently available, this method remains the gold standard for solid-state structural elucidation.
Chromatographic Methods for Purity and Isomer Separation (e.g., LC-MS, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers, including enantiomers and diastereomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. Due to the presence of the amino and carboxylic acid groups, the compound can be analyzed using reversed-phase, normal-phase, or ion-exchange chromatography. For the separation of enantiomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical method. LC-MS can be used to quantify the compound in complex matrices and to identify impurities. The mass spectrometer provides molecular weight information and, with tandem MS, structural confirmation of the separated components. The development of a robust LC-MS method is critical for pharmacokinetic and metabolic studies. The separation of cis and trans diastereomers can often be achieved on standard reversed-phase columns due to their different physical properties.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water with acid/base modifier | Purity analysis, separation of diastereomers |
| Chiral HPLC | Polysaccharide-based, protein-based | Varies with CSP | Separation of enantiomers |
| Ion-Exchange Chromatography | Cation or Anion Exchange | Aqueous buffers | Purity analysis, separation based on charge |
| LC-MS | C18, C8 | Acetonitrile/Water with volatile modifiers | Quantification, impurity profiling, metabolic studies |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes
The advancement of synthetic methodologies is crucial for accessing 3-(Dimethylamino)cyclohexane-1-carboxylic acid and its derivatives with high efficiency, stereocontrol, and diversity. Future research is likely to move beyond classical approaches to embrace more sophisticated and sustainable synthetic strategies.
A significant area of development is the integration of biocatalysis and chemocatalysis. cell.com Chemoenzymatic strategies offer a powerful approach to creating functionalized cyclohexanes. cell.comnih.gov For instance, Diels-Alderases can be engineered to catalyze the formation of cyclohexene (B86901) rings with high stereoselectivity. These biologically produced intermediates can then be functionalized using transition-metal-catalyzed cross-coupling reactions to introduce the dimethylamino and carboxylic acid groups, providing a highly efficient and enantiopure route to the target molecule and its analogs. cell.com This combination of enzymatic precision and chemical versatility can overcome many challenges in traditional synthesis. cell.com
Furthermore, diversity-oriented synthesis (DOS) is an emerging paradigm that could be applied to generate libraries of related compounds. By combining enzymatic reactions with various chemical transformations, a wide array of structurally diverse cyclohexene scaffolds can be produced. cell.com This would enable the rapid exploration of the structure-activity relationships of this compound derivatives.
Key emerging synthetic approaches are summarized in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Chemoenzymatic Synthesis | Combination of enzymatic reactions for core scaffold formation and chemical reactions for functionalization. cell.com | High stereoselectivity, mild reaction conditions, and access to optically pure compounds. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Systematic generation of a wide range of structurally diverse molecules from a common starting point. cell.com | Rapid creation of compound libraries for high-throughput screening and SAR studies. |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of the cyclohexane (B81311) ring during its formation or functionalization. | Precise control over the 3D structure, which is critical for biological activity. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Improved reaction control, safety, scalability, and potential for automation. |
Advanced Computational Approaches for Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the design of new derivatives with tailored properties, predict their behavior, and elucidate their interactions with biological targets or material frameworks.
Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational tool. By analyzing the relationships between the chemical structures of a series of derivatives and their biological activities, QSAR models can predict the therapeutic potential of novel compounds. nih.govsemanticscholar.orgresearchgate.net For derivatives of this compound, QSAR could be employed to optimize properties like binding affinity to a specific receptor or antimicrobial potency by correlating these activities with molecular descriptors. nih.gov
Molecular dynamics (MD) simulations offer another powerful avenue for research. MD can be used to study the conformational dynamics of the cyclohexane ring and its substituents, which is crucial for understanding how these molecules interact with their environment. researchgate.net For example, simulations could predict the most stable conformations of different stereoisomers and how they bind to a protein's active site. sapub.org This information is vital for structure-based drug design. nih.govacs.org
The table below details some advanced computational methods and their potential applications:
| Computational Approach | Description | Application to this compound |
| QSAR Modeling | Statistical models that relate quantitative chemical structure features to biological activity. nih.govsemanticscholar.org | Predicting the biological activity of new derivatives to guide synthetic efforts. nih.gov |
| Molecular Dynamics (MD) | Simulation technique for analyzing the physical movements of atoms and molecules over time. researchgate.net | Studying conformational preferences and binding dynamics with biological targets. sapub.org |
| Density Functional Theory (DFT) | Quantum mechanical modeling method to investigate the electronic structure of molecules. | Calculating molecular properties, reaction energetics, and spectroscopic data to support experimental findings. nih.gov |
| Virtual High-Throughput Screening (vHTS) | Computational screening of large libraries of virtual compounds against a biological target. nih.gov | Identifying potential biological targets and hit compounds for further development. |
Exploration of New Biological Targets and Mechanisms
The structural features of this compound, particularly its nature as a bicyclic amino acid analogue, suggest a broad potential for biological activity. While direct pharmacological data is scarce, related cyclohexane derivatives have shown a wide range of effects, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. cabidigitallibrary.org
Future research should focus on screening this compound and its derivatives against a variety of biological targets. Its rigid bicyclic structure makes it an interesting scaffold for mimicking peptide turns or interacting with protein-protein interfaces, which are challenging targets for traditional small molecules. nih.govsciencedaily.com Bicyclic amino acids and their derivatives have been investigated for treating a range of conditions, including hypertension and neurological disorders.
Derivatives of similar structures, such as 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid, have shown potential as antitumor and antibacterial agents. smolecule.com This suggests that the core scaffold of this compound could be a promising starting point for developing new therapeutics in these areas. The exploration of its effects on neuroblastoma cells also points towards potential applications in neuropharmacology. smolecule.com
Potential therapeutic areas for exploration are outlined below:
| Potential Therapeutic Area | Rationale Based on Related Compounds | Possible Mechanism of Action |
| Oncology | Cyclohexane derivatives have demonstrated cytotoxic activity against various cancer cell lines. cabidigitallibrary.org | Inhibition of key enzymes in cancer cell proliferation or induction of apoptosis. |
| Infectious Diseases | Various cyclohexane derivatives have shown antibacterial and antifungal properties. cabidigitallibrary.orgresearchgate.net | Disruption of microbial cell membranes or inhibition of essential metabolic pathways. |
| Neurological Disorders | Bicyclic amino acids are being explored for their potential in treating neurological conditions. | Modulation of neurotransmitter receptors or ion channels in the central nervous system. |
| Inflammatory Diseases | Certain cyclohexane derivatives have exhibited anti-inflammatory and analgesic effects. cabidigitallibrary.org | Inhibition of inflammatory mediators or enzymes like cyclooxygenases. |
Integration with Materials Science and Supramolecular Chemistry
The unique structural characteristics of this compound make it an attractive building block for materials science and supramolecular chemistry. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable and robust supramolecular synthons. nih.govsemanticscholar.org
One of the most promising applications is in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The carboxylic acid group can coordinate with metal centers, while the cyclohexane ring provides a rigid and tunable spacer. By modifying the cyclohexane backbone, it is possible to control the pore size and functionality of the resulting MOF. rsc.orgresearchgate.net Such materials have applications in gas storage, separation, and catalysis. rsc.org The incorporation of the dimethylamino group could introduce basic sites into the MOF, potentially enhancing its catalytic activity or its affinity for acidic gases like CO2.
In supramolecular chemistry, the ability of carboxylic acids to form strong hydrogen bonds can be exploited to create complex, self-assembled architectures like macrocycles, chains, and 2D networks. nih.gov The defined stereochemistry of the cyclohexane ring can be used to impart chirality and control the three-dimensional arrangement of these assemblies. acs.org These ordered structures could find applications in chiral separations, sensing, and the development of new functional materials.
Emerging applications in materials science are highlighted in the following table:
| Application Area | Role of this compound | Potential Functionality |
| Metal-Organic Frameworks (MOFs) | Serves as an organic linker connecting metal nodes. rsc.orgresearchgate.net | Creation of porous materials for gas separation, storage, or catalysis. rsc.org |
| Supramolecular Polymers | Acts as a monomer unit that self-assembles through hydrogen bonding. acs.org | Development of stimuli-responsive materials, gels, or liquid crystals. |
| Functional Surfaces | Used to modify surfaces by forming self-assembled monolayers (SAMs). | Altering surface properties such as wettability, adhesion, or biocompatibility. |
| Chiral Materials | Enantiopure forms of the molecule can be used to build chiral supramolecular structures. | Applications in asymmetric catalysis and enantioselective separations. |
Q & A
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the zwitterionic form dominates (carboxylate anion and protonated dimethylamino group). At pH < 2, the amino group is fully protonated, while at pH > 5, the carboxylic acid deprotonates. UV-Vis spectroscopy and H NMR titration (pKa ~3.8 for COOH and ~9.2 for NH⁺) quantify tautomeric populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
